2-Ethoxy-7-nitroquinoline
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Overview
Description
2-Ethoxy-7-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-Ethoxy-7-nitroquinoline typically involves the nitration of 2-ethoxyquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-Ethoxy-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions. Major products formed from these reactions include 2-amino-7-ethoxyquinoline and other substituted quinoline derivatives .
Scientific Research Applications
2-Ethoxy-7-nitroquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-7-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The ethoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
2-Ethoxy-7-nitroquinoline can be compared with other quinoline derivatives, such as:
2-Methoxy-7-nitroquinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-nitroquinoline: Similar in structure but with the nitro group in a different position.
2-Ethoxy-7-aminoquinoline: Similar in structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications. The unique combination of ethoxy and nitro groups in this compound makes it particularly useful in certain chemical and biological applications .
Properties
CAS No. |
249604-78-2 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-ethoxy-7-nitroquinoline |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-6-4-8-3-5-9(13(14)15)7-10(8)12-11/h3-7H,2H2,1H3 |
InChI Key |
MHCHYRPQPWBOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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